molecular formula C7H3N5O6 B14484540 2H-Indazole, 3,5,6-trinitro- CAS No. 65750-08-5

2H-Indazole, 3,5,6-trinitro-

Cat. No.: B14484540
CAS No.: 65750-08-5
M. Wt: 253.13 g/mol
InChI Key: LVXFPAXEXDCLDG-UHFFFAOYSA-N
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Description

2H-Indazole, 3,5,6-trinitro- is a nitrogen-containing heterocyclic compound It is characterized by a bicyclic structure consisting of a pyrazole ring fused to a benzene ring, with three nitro groups attached at the 3rd, 5th, and 6th positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Indazole, 3,5,6-trinitro- typically involves the nitration of 2H-indazole. One common method is the copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide . This method is efficient and has a broad substrate scope with high tolerance for various functional groups.

Industrial Production Methods

Industrial production of 2H-Indazole, 3,5,6-trinitro- may involve large-scale nitration processes using nitric acid and sulfuric acid as nitrating agents. The reaction conditions are carefully controlled to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2H-Indazole, 3,5,6-trinitro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.

Major Products

    Oxidation: Nitro derivatives of 2H-Indazole.

    Reduction: Amino derivatives of 2H-Indazole.

    Substitution: Halogenated or further nitrated derivatives.

Scientific Research Applications

2H-Indazole, 3,5,6-trinitro- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H-Indazole, 3,5,6-trinitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in its biological activity by participating in redox reactions and forming reactive intermediates that can inhibit enzyme function or disrupt cellular processes .

Comparison with Similar Compounds

Similar Compounds

    1H-Indazole: Another tautomeric form of indazole with different chemical properties.

    2H-1,2,3-Triazole: A similar nitrogen-containing heterocycle with distinct biological activities.

    Benzimidazole: A structurally related compound with a fused benzene and imidazole ring.

Uniqueness

Its ability to undergo multiple types of chemical reactions and its diverse biological activities make it a valuable compound for research and industrial applications .

Properties

CAS No.

65750-08-5

Molecular Formula

C7H3N5O6

Molecular Weight

253.13 g/mol

IUPAC Name

3,5,6-trinitro-2H-indazole

InChI

InChI=1S/C7H3N5O6/c13-10(14)5-1-3-4(2-6(5)11(15)16)8-9-7(3)12(17)18/h1-2H,(H,8,9)

InChI Key

LVXFPAXEXDCLDG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC2=NNC(=C21)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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